molecular formula C16H24O4 B11701677 1,3-Bis(carboxymethyl)-5,7-dimethyladamantane

1,3-Bis(carboxymethyl)-5,7-dimethyladamantane

Cat. No.: B11701677
M. Wt: 280.36 g/mol
InChI Key: BZVYNJUPXWHRIZ-UHFFFAOYSA-N
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Description

1,3-Bis(carboxymethyl)-5,7-dimethyladamantane is a unique organic compound characterized by its adamantane core structure, which is a highly symmetrical and rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(carboxymethyl)-5,7-dimethyladamantane typically involves the functionalization of the adamantane core. One common method includes the carboxylation of 5,7-dimethyladamantane through a series of reactions involving halogenation and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the environmental impact and cost of production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(carboxymethyl)-5,7-dimethyladamantane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.

    Substitution: The adamantane core can undergo substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,3-Bis(carboxymethyl)-5,7-dimethyladamantane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives may have potential as pharmaceutical agents or biochemical probes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3-Bis(carboxymethyl)-5,7-dimethyladamantane involves its interaction with specific molecular targets and pathways. The rigid adamantane core provides a stable framework for functional groups to interact with biological molecules, potentially inhibiting or modulating their activity. The carboxymethyl groups may enhance solubility and facilitate binding to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(carboxymethyl)imidazolium chloride: This compound also contains carboxymethyl groups but has an imidazolium core instead of an adamantane core.

    1,3-Bis(3-carboxypropyl)-1H-imidazole: Another compound with carboxyl groups, but with a different core structure.

Uniqueness

1,3-Bis(carboxymethyl)-5,7-dimethyladamantane is unique due to its adamantane core, which provides exceptional rigidity and stability. This structural feature distinguishes it from other compounds with similar functional groups but different core structures, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

2-[3-(carboxymethyl)-5,7-dimethyl-1-adamantyl]acetic acid

InChI

InChI=1S/C16H24O4/c1-13-5-14(2)8-15(6-13,3-11(17)18)10-16(7-13,9-14)4-12(19)20/h3-10H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

BZVYNJUPXWHRIZ-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)CC(=O)O)CC(=O)O)C

Origin of Product

United States

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